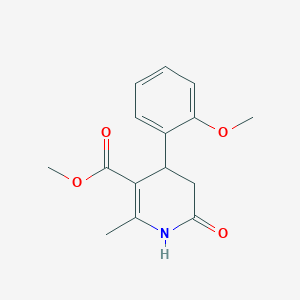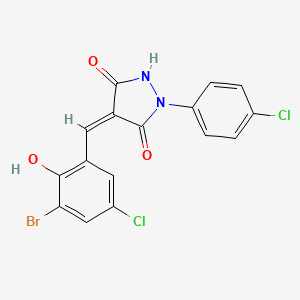
4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It also inhibits the growth of cancer cells by inhibiting the activity of various enzymes involved in cell proliferation. The antifungal and antimicrobial activity of this compound is believed to be due to its ability to disrupt the cell membrane of pathogens.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity to normal cells and tissues. It has been shown to have a low IC50 value, indicating its potency against cancer cells. This compound has also been shown to have a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.
実験室実験の利点と制限
One of the advantages of using 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency against cancer cells and various pathogens. It has also been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for further research. However, one of the limitations of using this compound is its high cost and limited availability.
将来の方向性
There are several future directions for research on 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and pathogens. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials.
合成法
The synthesis of 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved by various methods. One of the most common methods involves the reaction of benzaldehyde, acetylacetone, and 3-nitrobenzaldehyde in the presence of ammonium acetate and ethanol. Another method involves the reaction of benzaldehyde, acetylacetone, and 3-nitrobenzaldehyde in the presence of sodium hydroxide and ethanol. Both methods have been successful in synthesizing this compound with high yield and purity.
科学的研究の応用
4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has potential applications in the field of medicine. It has been studied for its anticancer, antifungal, and antimicrobial properties. Studies have shown that this compound inhibits the growth of cancer cells and has a synergistic effect when used in combination with other anticancer drugs. It has also been shown to have antifungal and antimicrobial activity against various pathogens.
特性
IUPAC Name |
3-acetyl-1-benzyl-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12(22)16-17(14-8-5-9-15(10-14)21(25)26)20(19(24)18(16)23)11-13-6-3-2-4-7-13/h2-10,17,23H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQVTIOTJCOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5136196.png)
![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)
![3,5-dimethoxy-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5136246.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)

![N-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5136262.png)

![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5136294.png)

![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
